2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride - 2413905-19-6

2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride

Catalog Number: EVT-2929481
CAS Number: 2413905-19-6
Molecular Formula: C8H12ClN3
Molecular Weight: 185.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Cyclopropyl-6-phenyl-2,3-dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one []

Compound Description: This compound is a novel antimalarial candidate belonging to the dihydrothieno[3,2-d][1,3,2]diazaborinin-4(1H)-one series. It was synthesized with a 93% yield using established procedures and characterized by NMR and HRMS. Its aqueous stability was assessed to ensure its suitability for biological testing. []

4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A) [, ]

Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. It exhibits nanomolar affinity for human cloned or native CRF(1) receptors, with pKi values of 8.73 and 9.08, respectively. [] It demonstrates 1000-fold selectivity for CRF(1) over CRF(2α) receptor and CRF binding protein. [] SSR125543A effectively antagonizes CRF-induced stimulation of cAMP synthesis and ACTH secretion. [] Additionally, it displays anxiolytic and antidepressant-like effects in various rodent models, suggesting its therapeutic potential for anxiety and depression. []

2-Chloro-6-methylpyrimidin-4-amine []

Compound Description: This compound serves as a building block for synthesizing various substituted pyrimidine derivatives. Its crystal structure reveals a two-dimensional network formed by N—H⋯N hydrogen bonds. []

6-Chloro-N-methylpyrimidin-4-amine []

Compound Description: This compound represents another simple pyrimidine derivative related to 2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride. Its crystal structure has been reported. []

2,6-Diaminopyrimidin-4-one []

Compound Description: This compound, a derivative of pyrimidin-4-one, exists in either a 1H- or 3H-tautomeric form, impacting its hydrogen-bonding behavior. [] Crystallization studies yielded four different structures, with the molecule consistently adopting the 3H-tautomer form and engaging in specific hydrogen-bonding interactions. []

2-Amino-6-methylpyrimidin-4-one []

Compound Description: This pyrimidin-4-one derivative, similar to 2,6-Diaminopyrimidin-4-one, exhibits 1H- and 3H-tautomeric forms. Interestingly, crystallization studies revealed the presence of both tautomers in a 1:1 ratio within the same crystal structure. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride []

Compound Description: This compound is a highly selective PDE10A inhibitor. Its development stemmed from a PDE5 inhibitor library, capitalizing on the homology between PDE10A and PDE5. [] Optimizing brain penetration involved modifications to the N-containing heterocycles and their substituents. [] The dimethylaminopyrimidine derivative, although effective in a rat conditioned avoidance response test, lacked favorable brain penetration. [] Further modifications, particularly the introduction of a 3-methyl-7-fluoroquinoxaline moiety, led to improved brain penetration and efficacy in the rat CAR test. []

2-(1-(1H-benzo(d)imidazol-2-yl)ethylthio)-6-methylpyrimidin-4-ol []

Compound Description: This compound was synthesized and characterized as part of a study focusing on compounds with potential pharmacological interest. []

4-(2-Amino-5-bromo-6-methylpyrimidin-4-ylamino)-1-methylcyclohexanol []

Compound Description: This compound was the minor product in a multi-step synthesis involving a Grignard reaction and subsequent pyrimidine ring formation. [] The X-ray structure revealed a trans isomer concerning the amino and hydroxy substituents on the cyclohexyl ring. []

2-Acylaminoalkyl-6-methylpyrimidin-4(3H)-ones []

Compound Description: This class of compounds was synthesized by reacting β-aminocrotonamide with N-acylated amino acid esters. [] Some of these compounds could be further cyclized into imidazo[1,5-a]pyrimidines and imidazo[4,5-b]pyridines using polyphosphoric acid. []

2-(3-Acetyl-1,5-diarylpyrazol-4-yl)-6-methylpyrimidin-4(3H)-ones []

Compound Description: These compounds were synthesized through a site-selective reaction of hydrazonoyl halides with 2-(aroylmethyl)-6-methylpyrimidin-4(3H)-ones, highlighting the reactivity of the pyrimidine ring towards specific reagents. []

2-Isopropyl-6-methylpyrimidin-4(3H)-one []

1-(2-Amino-6-methylpyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride []

Compound Description: This compound is a molecular salt where the cation is protonated at the dimethyl-substituted tertiary N atom. [] The crystal structure reveals a network of hydrogen bonds between the ions. []

2-Diethylamino-6-methylpyrimidin-4(3H)-one []

Compound Description: This compound, containing four molecules in the asymmetric unit, forms dimers through N—H⋯O hydrogen bonds in its crystal structure. []

4-(Bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives []

Compound Description: These derivatives were synthesized from substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide. [] Several derivatives showed significant antibacterial and antifungal activity. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride []

Compound Description: This heterocyclic 1,3,4-oxadiazole derivative was synthesized from isonicotinoyl-4-phenylthiosemicarbazide. [] Its crystal structure exhibits a near-planar conformation stabilized by intramolecular hydrogen bonds. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione []

Compound Description: This heterocyclic 1,2,4-triazole derivative was synthesized from the same precursor as the previous compound, isonicotinoyl-4-phenylthiosemicarbazide. [] Unlike the oxadiazole analog, this compound adopts a non-planar conformation in its crystal structure. []

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride []

Compound Description: This compound is an N-substituted regioisomer of besifloxacin, synthesized from 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and (R)-tert-butyl 3-aminoazepane-1-carboxylate. []

Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate []

Compound Description: This compound was obtained as a side product during the synthesis of an antitubercular agent. [] Its crystal and molecular structures were determined using X-ray diffraction and DFT calculations. []

2-Amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate–2-amino-6-methylpyrimidin-4(1H)-one–water (1/1/1) []

Compound Description: This compound is a salt containing both protonated and non-protonated forms of 2-amino-6-methylpyrimidin-4(1H)-one. [] The crystal structure reveals a network of hydrogen bonds involving the perchlorate anions, organic entities, and water molecules. []

Bis[2-amino-6-methylpyrimidin-4(1H)-one-κ2 N 3,O]dichloridocadmium(II) []

Compound Description: This cadmium(II) complex features two bidentate chelate 2-amino-6-methylpyrimidin-4(1H)-one ligands coordinating to the metal center. [] The crystal packing exhibits an open-framework architecture stabilized by N—H⋯Cl and N—H⋯O hydrogen bonds. []

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methyll- piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid hydrochloride [, ]

Compound Description: This compound, derived from gatifloxacin, exhibits a planar quinoline ring system and a chair-conformation piperazine ring in its crystal structure. [, ] The cyclopropyl group is not orthogonal to the quinolone system, and the structure is stabilized by intermolecular hydrogen bonds. [, ]

1-Cyclopropyl-6-fluoro-4-oxo-7-{4-[2-(4-substituted-phenyl)- 2-(substituted)-ethyl]-1-piperazinyl}-1,4-dihydroquinoline-3-carboxylic acid derivatives []

Compound Description: These novel quinolone derivatives, designed with increasing bulk at the C-7 position, were synthesized and evaluated for their antimicrobial activity. [] Some compounds demonstrated promising activity compared to ciprofloxacin. []

Bis(2-amino-6-methylpyrimidin-1-ium-4-olate-κ2 N 3,O)bis(nitrato-κ2 O,O′)cadmium(II) []

Compound Description: This cadmium(II) complex features two zwitterionic 2-amino-6-methylpyrimidin-1-ium-4-olate ligands coordinating to the metal center through the amine nitrogen and oxygen atoms. [] The crystal packing is stabilized by a network of hydrogen bonds. []

3-(1H-Benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinoline — dimethylsulfoxide (1/1) []

Compound Description: This compound, a co-crystal of a substituted dihydroquinoline and dimethylsulfoxide, provides structural information about the molecule's conformation and intermolecular interactions. []

2-Amino-4-methoxy-6-methylpyrimidin-1-ium trifluoroacetate []

Compound Description: This molecular salt consists of a planar 2-amino-4-methoxy-6-methylpyrimidin-1-ium cation and a trifluoroacetate anion. [] The crystal structure reveals a network of hydrogen bonds between the cation and anion. []

2-Amino-4-methoxy-6-methylpyrimidin-1-ium picrate []

Compound Description: This compound is a salt comprising a 2-amino-4-methoxy-6-methylpyrimidin-1-ium cation and a picrate anion. [] The crystal structure reveals hydrogen bonds and weak intermolecular interactions contributing to the crystal packing. []

1-Amino-6,7-dihydro-7-(hydroxymethyl)-4-nitro-pyrrolo[1,2-f]pyrimidin-3-(5H)-one []

Compound Description: This compound was synthesized from 2-amino-6-methylpyrimidin-3-one, highlighting a synthetic route starting from a structurally related pyrimidine derivative. []

1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one []

Compound Description: Kinetic studies were conducted on the azo coupling reaction of this compound with substituted benzenediazonium salts, providing insights into its reactivity and reaction mechanism. []

N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825) []

Compound Description: BMS-354825 is a potent dual Src/Abl kinase inhibitor with promising antitumor activity in preclinical assays. [] It exhibits oral activity and a favorable pharmacokinetic profile. []

Calcium bis-(E)-3,5-dihydroxy-7-(4'-(4''-flurophenyl)-2'-cyclopropyl-quinoline-3-yl)- hept-6-enoate []

Compound Description: This compound, a HMG-CoA reductase inhibitor, was synthesized using a novel acetonide intermediate. []

1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone []

Compound Description: This compound serves as a lead molecule for synthesizing thiazolidinone derivatives with potent antimicrobial activity. []

8-Chloro-7-(4-(3-chloropropanoyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid []

Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibited strong antibacterial activity in vitro against various cell strains, comparable to clinafloxacin and surpassing norfloxacin. []

Properties

CAS Number

2413905-19-6

Product Name

2-Cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride

IUPAC Name

2-cyclopropyl-6-methylpyrimidin-4-amine;hydrochloride

Molecular Formula

C8H12ClN3

Molecular Weight

185.66

InChI

InChI=1S/C8H11N3.ClH/c1-5-4-7(9)11-8(10-5)6-2-3-6;/h4,6H,2-3H2,1H3,(H2,9,10,11);1H

InChI Key

PYDUXMHSXQGCQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C2CC2)N.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.